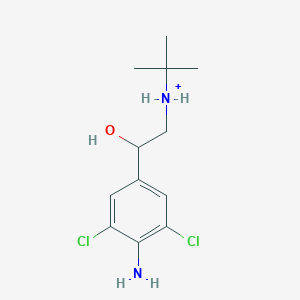
Clenbuterol(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clenbuterol(1+) is the ammonium ion that is the conjugate acid of clenbuterol, formed by protonation of the secondary amine nitrogen atom. It is a conjugate acid of a clenbuterol.
Applications De Recherche Scientifique
1. Clenbuterol in Heart Failure Treatment
Clenbuterol is being explored for its therapeutic potential in treating end-stage heart failure. A study investigated its effects on myocardial gene expression in rats, revealing significant changes and associations with angiogenesis and integrin-mediated cell adhesion and signaling. This research highlights clenbuterol's role in cardiac hypertrophy and potential treatment pathways for heart failure (Lara-Pezzi et al., 2009).
2. Clenbuterol and Musculoskeletal Research
Clenbuterol's influence on muscle mass variation and physical capacities was studied in rats. Despite its anabolic effect improving muscle mass, clenbuterol altered physical capacities, suggesting a complex impact on muscle physiology and neuromuscular control (Lang et al., 2015).
3. Clenbuterol in Analytical Methods
The development of sensitive analytical methods for detecting clenbuterol is crucial due to its potent effects and misuse potential. Various techniques, including immunochemical and chromatographic methods, have been employed to detect clenbuterol in biological samples and the environment (Parr et al., 2009).
4. Clenbuterol's Impact on White Blood Cells
Research has also delved into clenbuterol's effects on immune-responsive systems, particularly its impact on the distribution of white blood cells in rats. This study showed that clenbuterol induced significant changes in neutrophils, monocytes, and lymphocytes, suggesting its influence on immune function (Shirato et al., 2007).
5. Clenbuterol in Neurological Research
A pilot trial of clenbuterol in spinal and bulbar muscular atrophy (SBMA) indicated its efficacy in improving motor function. This study provided insights into clenbuterol's potential application in neurodegenerative diseases, showcasing its therapeutic capabilities beyond its well-known effects on muscle and fat tissue (Querin et al., 2013).
6. Clenbuterol's Role in Preventing Muscle Atrophy
Clenbuterol has been examined for its ability to prevent muscle atrophy, especially in conditions of inactivity. Studies on rats have shown that it can attenuate muscle mass decrease, suggesting its potential use in rehabilitation and prevention of muscle degeneration due to inactivity (Herrera et al., 2001).
Propriétés
Formule moléculaire |
C12H19Cl2N2O+ |
|---|---|
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]-tert-butylazanium |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/p+1 |
Clé InChI |
STJMRWALKKWQGH-UHFFFAOYSA-O |
SMILES |
CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
SMILES canonique |
CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



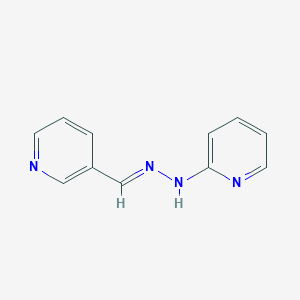
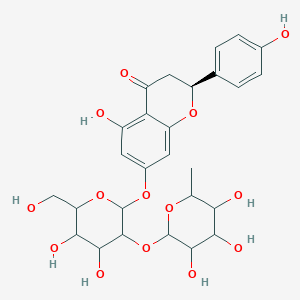
![2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide](/img/structure/B1239910.png)

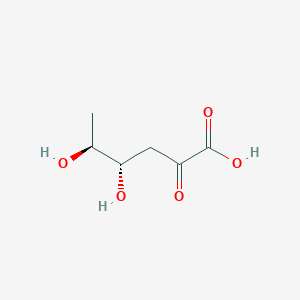
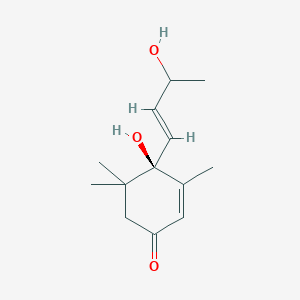

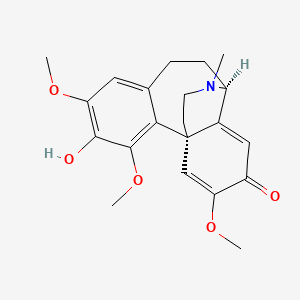

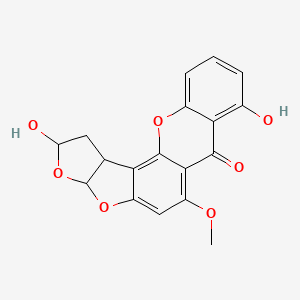

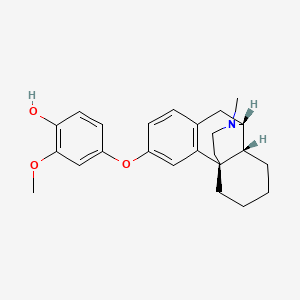
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)
![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)